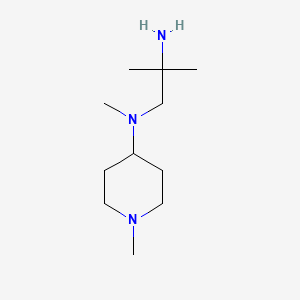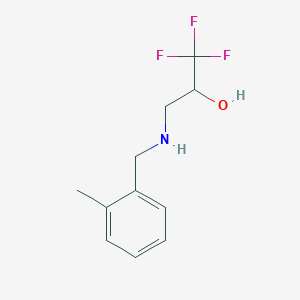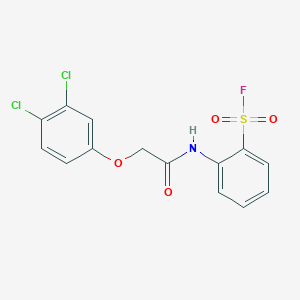
(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzene and a suitable pyrrolidine precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction, often involving the use of a base and a suitable solvent.
Chiral Resolution: The chiral center in the compound can be introduced through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The aromatic ring in the compound can participate in coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions may result in biaryl compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: As a specialty chemical for use in materials science and other industrial applications.
作用机制
The mechanism of action of (S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms may enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: can be compared with other halogenated pyrrolidines, such as:
Uniqueness
The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound may confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C11H10ClF4N |
|---|---|
分子量 |
267.65 g/mol |
IUPAC 名称 |
(2S)-2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-8-5-6(11(14,15)16)4-7(10(8)13)9-2-1-3-17-9/h4-5,9,17H,1-3H2/t9-/m0/s1 |
InChI 键 |
NBBRUMKLYBULNB-VIFPVBQESA-N |
手性 SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
规范 SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)


![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)


